molecular formula C16H16N4O3 B12903945 N-[(1H-Indol-3-yl)acetyl]-L-histidine CAS No. 57105-49-4

N-[(1H-Indol-3-yl)acetyl]-L-histidine

Cat. No.: B12903945
CAS No.: 57105-49-4
M. Wt: 312.32 g/mol
InChI Key: YLJRKQNQABRMAC-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(2-(1H-Indol-3-yl)acetamido)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound that features both indole and imidazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(1H-Indol-3-yl)acetamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Acylation: The indole derivative is then acylated using acetic anhydride to form the indole acetamide.

    Coupling with Imidazole: The indole acetamide is coupled with an imidazole derivative through a peptide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Purification: The final product is purified using chromatographic techniques such as HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like preparative HPLC and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(1H-Indol-3-yl)acetamido)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

(S)-2-(2-(1H-Indol-3-yl)acetamido)-3-(1H-imidazol-4-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with proteins.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of (S)-2-(2-(1H-Indol-3-yl)acetamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and imidazole rings can participate in hydrogen bonding and π-π interactions, which facilitate binding to active sites of proteins. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with an indole ring.

    Histidine: An amino acid with an imidazole ring.

    Indole-3-acetic acid: A plant hormone with an indole ring.

Uniqueness

(S)-2-(2-(1H-Indol-3-yl)acetamido)-3-(1H-imidazol-4-yl)propanoic acid is unique due to the presence of both indole and imidazole rings in its structure. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to compounds with only one of these functional groups.

Properties

CAS No.

57105-49-4

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C16H16N4O3/c21-15(5-10-7-18-13-4-2-1-3-12(10)13)20-14(16(22)23)6-11-8-17-9-19-11/h1-4,7-9,14,18H,5-6H2,(H,17,19)(H,20,21)(H,22,23)/t14-/m0/s1

InChI Key

YLJRKQNQABRMAC-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CC3=CN=CN3)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC3=CN=CN3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.